2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate typically involves the reaction of perfluorohexyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:
Reactants: Perfluorohexyl alcohol and trifluoromethanesulfonic anhydride.
Conditions: Anhydrous environment, typically at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form perfluorohexyl alcohol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Perfluorohexyl alcohol and trifluoromethanesulfonic acid.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonate group. This group enhances the compound’s reactivity towards nucleophiles, making it a valuable reagent in various chemical reactions. The perfluoroalkyl chain imparts hydrophobic and lipophobic properties, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanesulfonyl fluoride
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-1-octanesulfonyl fluoride
Uniqueness
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate is unique due to its specific chain length and the presence of the trifluoromethanesulfonate group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
168632-11-9 |
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Molecular Formula |
C7H2F14O3S |
Molecular Weight |
432.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F14O3S/c8-2(9,1-24-25(22,23)7(19,20)21)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 |
InChI Key |
OJCJXJDRDHYJSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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